molecular formula C15H10BrN3OS B2852631 N-(4-bromophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide CAS No. 477857-83-3

N-(4-bromophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2852631
CAS No.: 477857-83-3
M. Wt: 360.23
InChI Key: FZHNYAOJRGULFP-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a thiadiazole derivative featuring a 4-phenyl-substituted thiadiazole core linked to a 4-bromophenyl group via a carboxamide bridge. Its structure combines electron-withdrawing (thiadiazole) and electron-donating (phenyl) moieties, with the bromine atom likely influencing intermolecular interactions and crystallinity .

Properties

IUPAC Name

N-(4-bromophenyl)-4-phenylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3OS/c16-11-6-8-12(9-7-11)17-15(20)14-13(18-19-21-14)10-4-2-1-3-5-10/h1-9H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHNYAOJRGULFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-bromoaniline with 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as the use of recyclable catalysts and solvents can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The compound may also interfere with cellular signaling pathways, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Key Observations :

  • Microwave-assisted synthesis (e.g., ) offers rapid reaction times (<2 hours) and moderate-to-high yields, likely due to efficient heat distribution.
  • Coupling agents like HBTU (as in ) are effective for sterically hindered substrates but may require purification steps, reducing overall yield.

Structural and Crystallographic Comparisons

Halogen Effects on Crystal Packing

Comparative crystallography of halogenated analogs reveals subtle structural variations:

Compound Space Group Unit Cell Parameters (Å, °) Dihedral Angle Dominant Interactions
(E)-1-(4-Cl-phenyl)imidazole-4-imine P-1 a=7.9767, b=10.9517, c=16.6753, α=80.5°, β=87.0° 56° C–H⋯N, C–H⋯Cl, π-π
(E)-1-(4-Br-phenyl)imidazole-4-imine P-1 a=8.0720, b=10.9334, c=16.8433, α=81.2°, β=86.6° 56° C–H⋯N, C–H⋯Br, π-π

Key Observations :

  • Bromine substitution marginally increases unit cell dimensions (e.g., +1.2% in a-axis for Br vs. Cl) due to its larger atomic radius .
  • Weak interactions (C–H⋯X, π-π) dominate packing, suggesting that the target compound’s bromophenyl group may enhance van der Waals interactions compared to chloro analogs.

Thiadiazole Substitution Patterns

Variations in the thiadiazole ring’s substituents significantly alter electronic and steric profiles:

Compound Thiadiazole Substituent Linked Group Notable Features
Target Compound 4-Phenyl 4-Bromophenyl Planar, hydrophobic core
N-[2-(4-Bromobenzoyl)-1-benzofuran-3-yl]-4-methyl-thiadiazole-5-carboxamide 4-Methyl Benzofuran Increased steric bulk
5-(4-Chlorobenzenesulfonyl)-N,N-dimethyl-thiadiazole-4-carboxamide 4-Dimethylamide 4-Chlorobenzenesulfonyl Polar sulfonyl group

Key Observations :

  • Sulfonyl groups (e.g., ) introduce polarity, contrasting with the target’s hydrophobic carboxamide bridge.

Halogen Effects on Bioactivity

Evidence from maleimide derivatives () shows minimal variation in IC50 values across halogen substituents:

Compound Halogen (X) IC50 (μM)
N-(4-Fluorophenyl)maleimide F 5.18
N-(4-Bromophenyl)maleimide Br 4.37
N-(4-Iodophenyl)maleimide I 4.34

Key Observations :

Solubility and Stability

  • The bromophenyl group’s hydrophobicity may reduce aqueous solubility compared to sulfonyl analogs ().
  • Crystallinity driven by C–H⋯Br interactions () could improve thermal stability but complicate formulation.

Biological Activity

N-(4-bromophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound features a thiadiazole ring, which is known for its potential in various therapeutic applications, including antimicrobial and anticancer activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

  • IUPAC Name : N-(4-bromophenyl)-4-phenylthiadiazole-5-carboxamide
  • Molecular Formula : C15H12BrN3OS
  • CAS Number : 477857-83-3

The structural features of this compound contribute significantly to its biological activity. The presence of the bromine atom and the phenyl groups enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit the activity of certain enzymes and proteins involved in cellular processes, leading to:

  • Antimicrobial Effects : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. The inhibition of bacterial growth is likely due to disruption of cell wall synthesis or interference with metabolic pathways.
  • Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly in estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. The mechanism involves the activation of mitochondrial apoptotic pathways and increased production of reactive oxygen species (ROS), which contribute to cell death.

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various derivatives including this compound, it was found that this compound displayed promising activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using a turbidimetric method.

Compound MIC (µg/mL) Target Organism
This compound32Staphylococcus aureus
N-(4-bromophenyl)-4-phenylthiazol-2-yl-2-chloroacetamide64Escherichia coli

Anticancer Activity

The anticancer potential was evaluated using the Sulforhodamine B (SRB) assay on MCF7 cells. The results indicated that this compound exhibited an IC50 value indicating significant cytotoxicity.

Compound IC50 (µM) Cell Line
This compound15MCF7
Reference Drug (Doxorubicin)10MCF7

Comparative Analysis with Similar Compounds

This compound can be compared with other thiadiazole derivatives to highlight its unique properties:

Compound Biological Activity
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamideAntimicrobial
N-(4-bromophenyl)sulfonylbenzoyl-L-valineAntimicrobial
N-(4-bromophenyl)-thiadiazole derivativesAntifungal and anticancer

Case Studies

Recent studies have focused on the synthesis and biological significance of thiadiazole derivatives. For instance, a study highlighted the synthesis of several derivatives including this compound and evaluated their antimicrobial and anticancer properties through various assays.

Findings from Molecular Docking Studies

Molecular docking studies conducted using Schrodinger software revealed that this compound binds effectively to target proteins involved in cancer cell proliferation. This binding affinity correlates with the observed biological activities.

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